molecular formula C6H10ClN3 B14003097 (S)-1-(Pyrimidin-4-yl)ethan-1-amine hydrochloride

(S)-1-(Pyrimidin-4-yl)ethan-1-amine hydrochloride

Cat. No.: B14003097
M. Wt: 159.62 g/mol
InChI Key: MOJMGTCMCQAGRJ-JEDNCBNOSA-N
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Description

(S)-1-(Pyrimidin-4-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is often used in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Pyrimidin-4-yl)ethan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a pyrimidine derivative.

    Chiral Amine Introduction: A chiral amine is introduced to the pyrimidine ring through a nucleophilic substitution reaction.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to favor the desired reaction pathway.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Pyrimidin-4-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The pyrimidine ring allows for various substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

    Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of pyrimidine oxides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of various functional groups such as halides, alkyl groups, or acyl groups.

Scientific Research Applications

(S)-1-(Pyrimidin-4-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of (S)-1-(Pyrimidin-4-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(Pyrimidin-4-yl)ethan-1-amine hydrochloride: The enantiomer of the compound, with different stereochemistry.

    2-Amino-4-pyrimidinol: A structurally similar compound with an amino group at the 2-position.

    4-Amino-2-chloropyrimidine: Another pyrimidine derivative with an amino group at the 4-position and a chlorine atom at the 2-position.

Uniqueness

(S)-1-(Pyrimidin-4-yl)ethan-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C6H10ClN3

Molecular Weight

159.62 g/mol

IUPAC Name

(1S)-1-pyrimidin-4-ylethanamine;hydrochloride

InChI

InChI=1S/C6H9N3.ClH/c1-5(7)6-2-3-8-4-9-6;/h2-5H,7H2,1H3;1H/t5-;/m0./s1

InChI Key

MOJMGTCMCQAGRJ-JEDNCBNOSA-N

Isomeric SMILES

C[C@@H](C1=NC=NC=C1)N.Cl

Canonical SMILES

CC(C1=NC=NC=C1)N.Cl

Origin of Product

United States

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